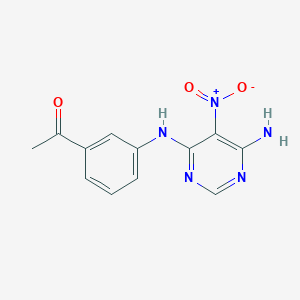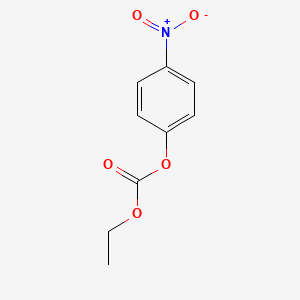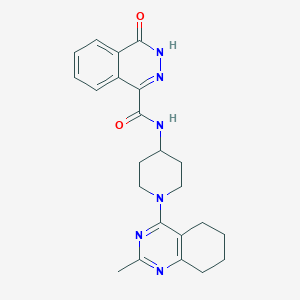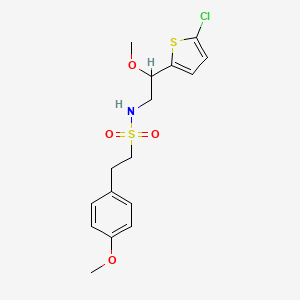![molecular formula C19H29N3O3S B2695895 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide CAS No. 897611-70-0](/img/structure/B2695895.png)
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a phenyl group, a sulfonylethyl chain, and a cyclohexanecarboxamide moiety, making it a unique molecule with potential therapeutic benefits.
Mechanism of Action
Target of Action
The primary targets of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide Similar compounds have been shown to interact with neuronal voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them potential targets for anticonvulsant drugs .
Mode of Action
The exact mode of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide It’s suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, potentially inhibiting the propagation of action potentials . This could result in a decrease in neuronal excitability, which may contribute to their anticonvulsant effects .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide The inhibition of neuronal voltage-sensitive sodium channels can affect the propagation of action potentials, which are crucial for neuronal communication . This could potentially affect various downstream effects, such as neurotransmitter release and synaptic plasticity .
Result of Action
The molecular and cellular effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide The potential inhibition of neuronal voltage-sensitive sodium channels could result in decreased neuronal excitability, which may contribute to anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl halide to form 4-phenylpiperazine.
Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonylethyl group.
Amidation: The final step involves the reaction of the sulfonylethyl derivative with cyclohexanecarboxylic acid or its derivatives under amidation conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonylethyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the carboxamide moiety.
Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include sulfone derivatives.
Reduction: Products may include amine derivatives or reduced carboxamide groups.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a cyclohexane ring.
Uniqueness
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylethyl chain and cyclohexanecarboxamide moiety differentiate it from other similar compounds, potentially leading to unique interactions and effects in various applications.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZBWOLBKGOROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695814.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)
![ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2695817.png)


![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/new.no-structure.jpg)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2695825.png)
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2695831.png)


![N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2695835.png)
